4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide
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Overview
Description
4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group and a diethylamino-substituted phenyl group.
Mechanism of Action
Target of Action
Similar compounds have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
It’s known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target .
Biochemical Pathways
Similar compounds have been used in the study of various biochemical pathways .
Result of Action
It’s known that this compound allows for uv light-induced covalent modification of a biological target, which could potentially be used for downstream applications via the alkyne tag .
Action Environment
Similar compounds are typically stored at low temperatures (around -20°c) to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(aminomethyl)benzylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products may include oxidized derivatives such as nitro compounds.
Reduction: The major products may include reduced derivatives such as amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)phenylmethanol
- 4-(diethylamino)benzaldehyde
- 4-(aminomethyl)benzylamine
Uniqueness
4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXSPUSIMFUWTP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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